molecular formula C9H8N2O B13135501 Phthalazin-5-ylmethanol

Phthalazin-5-ylmethanol

Cat. No.: B13135501
M. Wt: 160.17 g/mol
InChI Key: RLOADLQMPBXQFG-UHFFFAOYSA-N
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Description

Phthalazin-5-ylmethanol is a chemical compound featuring a methanol group attached to the 5-position of a phthalazine heterocycle. The phthalazine core is a nitrogen-containing scaffold recognized for its significant versatility and broad pharmacological potential in scientific research . This compound serves as a valuable chemical building block in medicinal chemistry for the design and synthesis of more complex molecules. The phthalazine moiety is a privileged structure in drug discovery, known to confer activity against a wide range of biological targets . Researchers utilize this and similar scaffolds to develop novel compounds for investigating diseases such as cancer, diabetes, and hypertension . Phthalazine derivatives have demonstrated substantial research interest, particularly in oncology . Several derivatives are known to act as potent inhibitors of enzymes like poly(ADP-ribose) polymerase (PARP) and vascular endothelial growth factor receptor-2 (VEGFR-2), making the phthalazine core a critical pharmacophore in the development of targeted anticancer therapies . Beyond oncology, the core structure is also explored for its potential in antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic research . Product Note: This product is intended for research purposes and laboratory use only. It is not for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

phthalazin-5-ylmethanol

InChI

InChI=1S/C9H8N2O/c12-6-8-3-1-2-7-4-10-11-5-9(7)8/h1-5,12H,6H2

InChI Key

RLOADLQMPBXQFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=NC=C2C(=C1)CO

Origin of Product

United States

Advanced Synthetic Methodologies for Phthalazin 5 Ylmethanol

Strategic Approaches to Phthalazin-5-ylmethanol Core Synthesis

The construction of the fundamental phthalazine (B143731) framework is the initial and critical phase in the synthesis of this compound. This can be achieved through building the ring system from acyclic precursors (de novo synthesis) or by modifying existing functional groups on a pre-formed phthalazine ring.

De Novo Synthetic Routes to the this compound Moiety

De novo synthesis offers the flexibility to introduce a variety of substituents onto the phthalazine core. A common and effective strategy involves the cyclocondensation of a suitable dicarbonyl compound with a hydrazine (B178648) derivative. nih.gov For instance, 2-benzoylbenzoic acid derivatives can react with hydrazine sulfate (B86663) in the presence of a base like sodium hydroxide (B78521) to yield phthalazinone derivatives. sci-hub.se This approach is advantageous due to its single-step nature and high yields. sci-hub.se

Another versatile method starts from phthalic anhydride (B1165640), which can be converted to an acetyl benzoic acid derivative by reacting with malonic acid. sci-hub.se Subsequent esterification and bromination, followed by condensation with hydrazine hydrate (B1144303), afford the substituted phthalazinone. sci-hub.se While multi-step, this route allows for the introduction of substituents at specific positions.

More recent advancements have explored multicomponent reactions, which offer high synthetic efficiency and are environmentally friendly. nih.gov

A notable example of a de novo synthesis leading to a related phthalazinone core is the reaction of phthalide (B148349) with pyren-2-carboxaldehyde in the presence of sodium methoxide, followed by cyclization of the resulting indenone with hydrazine hydrate. mdpi.com

Starting MaterialReagentsProductYield (%)Reference
2-Benzoylbenzoic acidHydrazine sulfate, NaOHPhthalazinone derivative72-75 sci-hub.se
Phthalic anhydrideMalonic acid, Pyridine (B92270); Dimethyl sulfate; PTT; Hydrazine hydrate4-Substituted phthalazinone73-75 sci-hub.se
PhthalidePyren-2-carboxaldehyde, CH3ONa; Hydrazine hydrate4-(Pyren-1-ylmethyl)phthalazin-1(2H)-oneNot Specified mdpi.com
PTT: Phenyltrimethylammoniumtribromide

Functional Group Interconversions Leading to this compound

Functional group interconversion (FGI) is a powerful strategy that involves the transformation of one functional group into another on a pre-existing molecule. imperial.ac.uk This approach is central to organic synthesis, allowing for the strategic manipulation of molecular structure. imperial.ac.ukub.edu To synthesize this compound, a common precursor would be a phthalazine derivative bearing a functional group that can be converted to a hydroxymethyl group.

A primary method for this conversion is the reduction of a corresponding carboxylic acid, ester, or aldehyde. For example, a phthalazine-5-carboxylic acid or its ester derivative can be reduced to this compound. Potent reducing agents like lithium aluminum hydride (LiAlH₄) are effective for reducing both carboxylic acids and esters to primary alcohols. solubilityofthings.com Milder reagents, such as sodium borohydride (B1222165) (NaBH₄), are typically used for the reduction of aldehydes and ketones. solubilityofthings.com The choice of reducing agent is critical to ensure selectivity and avoid unwanted side reactions. imperial.ac.uk

Oxidation of a methyl group at the 5-position of the phthalazine ring to a hydroxymethyl group represents another FGI pathway, although this can be challenging to control and may lead to over-oxidation to the aldehyde or carboxylic acid. fiveable.me

The conversion of a halide, such as 5-(chloromethyl)phthalazine, to this compound can be achieved through nucleophilic substitution with a hydroxide source. vanderbilt.edu

Modern Catalytic Methods in this compound Synthesis

Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of this compound and its analogs has benefited significantly from these advancements.

Transition Metal-Catalyzed Coupling Reactions in this compound Synthesis

Transition metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. eie.grresearchgate.net In the context of this compound synthesis, these reactions can be employed to construct the phthalazine core or to introduce the hydroxymethyl group or its precursor.

For instance, a palladium-catalyzed carbonylation of o-bromobenzaldehyde with phenylhydrazine (B124118) has been reported for the synthesis of the phthalazine core, which could then be further functionalized. sci-hub.seresearchgate.net This reaction utilizes a palladium acetate (B1210297) catalyst in combination with a phosphine (B1218219) ligand. researchgate.net Such coupling reactions are pivotal in modern synthetic organic chemistry for their efficiency and broad applicability. rsc.org

While direct coupling to form this compound is less commonly documented, a plausible strategy would involve a Suzuki or Negishi coupling of a halogenated phthalazine with a suitable boronic acid or organozinc reagent containing a protected hydroxymethyl group. Subsequent deprotection would then yield the desired product. The versatility of these coupling reactions allows for the synthesis of a wide array of substituted phthalazines. sioc-journal.cnsioc-journal.cn

Reaction TypeCatalyst SystemSubstratesProduct TypeReference
CarbonylationPd(OAc)₂, BuPAd₂o-Bromobenzaldehyde, PhenylhydrazinePhthalazine derivative sci-hub.seresearchgate.net
BuPAd₂: di-1-adamantyl-n-butylphosphine

Environmentally Benign Synthetic Protocols for this compound (e.g., Microwave-Assisted, Aqueous Media)

The principles of green chemistry are increasingly being integrated into synthetic methodologies to minimize environmental impact. ajgreenchem.com This includes the use of less hazardous solvents, such as water, and alternative energy sources like microwave irradiation.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique that can significantly reduce reaction times, increase yields, and enhance product purity. ajgreenchem.comresearchgate.net The synthesis of phthalazinone derivatives has been successfully achieved using microwave irradiation, offering a greener alternative to conventional heating methods. researchgate.netnih.gov These reactions can often be performed under solvent-free conditions, further reducing their environmental footprint. ajgreenchem.com A study reported the synthesis of phthalazinone derivatives with high yields and reduced reaction times under microwave irradiation. researchgate.net

The use of water as a solvent is another key aspect of green chemistry. The synthesis of pyrazoles and phthalazin-1(2H)-ones has been demonstrated in water at room temperature using a low-cost nickel chloride catalyst, achieving good to excellent yields. researchgate.net Similarly, various substituted benzimidazole (B57391) derivatives have been synthesized in an environmentally friendly aqueous medium. nih.gov These protocols highlight the potential for developing aqueous-based syntheses for this compound.

MethodKey FeaturesAdvantagesReference(s)
Microwave-Assisted SynthesisRapid heating, solvent-free optionsReduced reaction times, high yields, cleaner products ajgreenchem.comresearchgate.netnih.gov
Aqueous Media SynthesisUse of water as solventEnvironmentally friendly, low cost, improved safety researchgate.netnih.gov

Precursor Chemistry and Stereoselective Synthesis of this compound and its Analogs

The synthesis of complex molecules often relies on the careful selection and manipulation of precursor chemicals. moh.gov.jmincb.orghpra.ieincb.org For this compound, precursors are molecules that can be converted into the final product through one or more synthetic steps.

Key precursors for the phthalazine ring itself include phthalic anhydride and its derivatives, as well as substituted benzoic acids. sci-hub.se For the hydroxymethyl group, precursors can include a carboxylic acid, ester, aldehyde, or a protected alcohol function.

Stereoselective synthesis is crucial when the target molecule contains chiral centers. While this compound itself is achiral, its analogs or derivatives may possess stereocenters. The principles of stereoselective synthesis would then become paramount. This often involves the use of chiral catalysts, auxiliaries, or starting materials to control the three-dimensional arrangement of atoms in the product.

For instance, the asymmetric dihydroxylation of an olefinic precursor could be used to introduce stereogenic centers. researchgate.net Similarly, stereoselective reduction of a ketone precursor can lead to a specific enantiomer of a chiral alcohol. Such strategies are fundamental in the synthesis of enantiomerically pure pharmaceuticals.

While specific examples of stereoselective synthesis of this compound analogs are not extensively detailed in the provided context, the general methodologies of asymmetric synthesis are well-established and could be applied to suitable precursors. ncl.res.in

Mechanistic Insights into Phthalazin 5 Ylmethanol Transformations

Elucidation of Reaction Pathways for Phthalazin-5-ylmethanol Formation

The formation of the phthalazine (B143731) skeleton, the core of this compound, typically involves the condensation of a dicarbonyl compound or its equivalent with hydrazine (B178648) or its derivatives. While specific literature detailing the synthesis of this compound is scarce, the reaction pathway can be inferred from established methods for preparing substituted phthalazines.

A plausible and common route to phthalazine derivatives starts from phthalic anhydride (B1165640) or phthalaldehyde. For instance, the reaction of phthalic anhydride with hydrazine hydrate (B1144303) can lead to the formation of phthalhydrazide, which can then be further functionalized. bu.edu.eg A proposed mechanism for the synthesis of phthalazinones, which are structurally related to this compound, involves the reaction of phthalaldehydic acid with a substituted phenyl hydrazine, catalyzed by an acid like oxalic acid. researchgate.net This one-pot synthesis is noted for its simplicity and good yields. researchgate.net

A likely synthetic pathway to this compound would involve a starting material where one of the carbonyl groups of a phthalaldehyde derivative is protected or masked, allowing for the selective formation of the hydroxymethyl group. Alternatively, a precursor like 5-carboxyphthalazine could be reduced to afford the target molecule. The general mechanism for the formation of the phthalazine ring involves the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to yield the aromatic phthalazine ring.

Catalysis plays a significant role in the synthesis of phthalazine derivatives. For example, copper(II) triflate has been used as an efficient catalyst for the one-pot, multi-component synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones. dergipark.org.tr The proposed mechanism involves a Knoevenagel condensation followed by a Michael-type addition and subsequent cyclization. dergipark.org.tr Similarly, rhodium(III) catalysts have been employed in the C-H activation and annulation of phthalazinones with allenes to construct indazole motifs. nih.gov The mechanism for this transformation involves the in-situ generation of an active rhodium catalyst, followed by C-H activation, insertion of the allene, and reductive elimination. nih.gov

The following table summarizes potential precursor reactions that could be adapted for the synthesis of this compound.

PrecursorReagentsKey Mechanistic StepsProduct Type
PhthalaldehydeHydrazine hydrate, selective reducing agentHydrazone formation, cyclization, selective reductionThis compound
5-Formylphthalic acidHydrazine hydrate, reducing agentHydrazone formation, cyclization, reduction of carboxylic acidThis compound
1-Chloro-5-formylphthalazineReducing agent, nucleophileNucleophilic substitution, reductionFunctionalized this compound derivative

Investigation of Dearomatization and Rearrangement Mechanisms involving this compound

One possible dearomatization strategy could involve the reduction of the phthalazine ring. For instance, the reduction of 5,7-substituted pyrazolo[1,5-a]pyrimidines, a related heterocyclic system, with sodium borohydride (B1222165) has been shown to lead to dearomatization of the pyrimidine (B1678525) ring, resulting in a mixture of syn- and anti-isomers. mdpi.com A similar reduction of the phthalazine ring in this compound could potentially yield di- or tetrahydrophthalazine derivatives, introducing stereocenters into the molecule.

Rearrangement reactions represent another class of transformations that could modify the structure of this compound. mvpsvktcollege.ac.in These reactions often involve the migration of an atom or group within the molecule. mvpsvktcollege.ac.in For example, Beckmann rearrangement transforms oximes into amides, a reaction of significant industrial importance. solubilityofthings.com While not directly applicable to the parent alcohol, derivatives of this compound could be designed to undergo specific rearrangements. For example, conversion of the hydroxymethyl group to a suitable leaving group could initiate a rearrangement involving the phthalazine ring.

The following table outlines hypothetical dearomatization and rearrangement reactions for this compound.

Reaction TypeReagents/ConditionsPotential MechanismPotential Product
Dearomatization (Reduction)NaBH₄, H₂/CatalystNucleophilic hydride attack on the phthalazine ringDihydro- or Tetrahydro-phthalazin-5-ylmethanol
Rearrangement (Skeletal)Acid catalysis, heatWagner-Meerwein type rearrangement of a protonated intermediateIsomeric phthalazine derivatives
Rearrangement (Functional Group)Conversion of -CH₂OH to a leaving group, followed by nucleophilic attackIntramolecular substitution with ring expansion/contractionFused heterocyclic systems

Kinetic and Thermodynamic Aspects of this compound Reactivity

The reactivity of this compound is governed by both kinetic and thermodynamic factors. While specific experimental data for this compound are not available, general principles of chemical kinetics and thermodynamics can be applied to understand its behavior. nih.govtdx.cat

Kinetic Aspects: The rates of reactions involving this compound will depend on several factors, including the nature of the reactants, the solvent, temperature, and the presence of catalysts. The hydroxymethyl group can participate in reactions typical of primary alcohols, such as oxidation to an aldehyde or carboxylic acid, or esterification. The phthalazine ring, being electron-deficient, can undergo nucleophilic aromatic substitution, particularly at positions activated by the ring nitrogens.

Kinetic studies of related systems can provide insights. For example, kinetic investigations of peptidic antagonists of chromodomains have been conducted using surface plasmon resonance to determine binding kinetics. nih.gov Similar techniques could be employed to study the interaction of this compound with biological targets. The rates of formation of phthalazine derivatives are often enhanced by catalysts, as seen in the use of copper triflate for the synthesis of phthalazinediones. dergipark.org.tr

Thermodynamic Aspects: The thermodynamic stability of this compound and its reaction products will determine the position of equilibrium in reversible reactions. The aromaticity of the phthalazine ring contributes significantly to its thermodynamic stability. Reactions that disrupt this aromaticity, such as dearomatization, will generally be thermodynamically unfavorable unless driven by other factors, such as the formation of very stable products or the relief of ring strain.

Rational Design and Structural Modification of Phthalazin 5 Ylmethanol Derivatives

Strategies for Structural Diversification of the Phthalazin-5-ylmethanol Scaffold

The diversification of the this compound scaffold is crucial for exploring and optimizing its therapeutic potential. Key strategies include modifications to the core ring system, the elaboration of side chains, and the introduction of various substituents to modulate the molecule's physicochemical and pharmacological properties.

One primary approach involves the fusion of additional heterocyclic rings to the phthalazine (B143731) core. rsc.org This strategy aims to create more complex, rigid structures that can enhance binding affinity and selectivity for specific biological targets. For instance, fusing five-membered heterocycles, which are prevalent in antibacterial drugs, can introduce novel biological activities. nih.gov The incorporation of rings like triazoles or imidazoles can lead to compounds with unique pharmacological profiles. mdpi.com

Another key strategy is the modification of the hydroxymethyl group at the 5-position. This functional group serves as a versatile handle for introducing a wide array of side chains through reactions like etherification, esterification, or substitution. These modifications can significantly impact the molecule's solubility, lipophilicity, and ability to interact with target proteins.

Furthermore, the introduction of various substituents on the phthalazine ring itself is a common diversification tactic. The nature and position of these substituents can influence the electronic properties of the entire molecule, affecting its reactivity and biological activity. d-nb.info For example, electron-donating or electron-withdrawing groups can alter the pKa and hydrogen bonding capabilities of the molecule, which are critical for drug-receptor interactions. researchgate.net

Late-stage functionalization, a technique that modifies complex molecules in the final steps of synthesis, is also a valuable strategy. This approach allows for the rapid generation of a diverse library of analogs from a common intermediate, facilitating the exploration of structure-activity relationships.

Synthesis and Characterization of Novel this compound Analogs

The synthesis of novel this compound analogs often begins with the construction of the core phthalazine ring, followed by modifications to introduce desired functional groups and side chains.

The synthesis of fused heterocyclic systems incorporating the this compound scaffold can be achieved through various cyclization reactions. For example, a d-nb.infonih.govosf.iotriazolo[3,4-a]phthalazine core can be synthesized and subsequently functionalized. The synthesis of N-fused heterocycles is of particular interest due to their prevalence in biologically active compounds. nih.gov

One synthetic route might involve the initial preparation of a substituted phthalazine derivative, which then undergoes cyclization to form the fused ring system. For instance, reacting a 1-chlorophthalazine (B19308) derivative with a suitable binucleophile can lead to the formation of a fused heterocyclic ring. The hydroxymethyl group can be introduced either before or after the formation of the fused ring system, depending on the desired synthetic strategy. gccpo.org

The characterization of these novel fused heterocycles relies on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for elucidating the structure of the molecule, while Mass Spectrometry (MS) confirms the molecular weight. Infrared (IR) spectroscopy provides information about the functional groups present in the molecule. For crystalline compounds, X-ray crystallography can provide definitive structural information. nih.gov

Table 1: Examples of Fused Heterocyclic Systems Incorporating a Phthalazine Moiety

Fused Heterocycle Synthetic Precursor Example Potential Biological Activity Reference
d-nb.infonih.govosf.iotriazolo[3,4-a]phthalazine 1-Hydrazinophthalazine Antihypertensive, Anticonvulsant
Pyrido[4,3,2-de]phthalazine Substituted phenyl and heteroaryl groups PARP Inhibition google.com
Imidazo[2,1-a]phthalazine 2-Chloroimidazoline Antitumor mdpi.com

Side chain elaboration of the hydroxymethyl group at the 5-position of the phthalazine ring is a key strategy for optimizing the pharmacological properties of these derivatives. The hydroxyl group can be converted to an ether, ester, or amine, allowing for the introduction of a wide variety of functional groups. These modifications can influence the molecule's solubility, lipophilicity, and ability to form hydrogen bonds, all of which are critical for its interaction with biological targets.

For instance, the introduction of a lipophilic group at a specific position on the pyridazine (B1198779) ring (a related diazine heterocycle) was found to be favorable for acetylcholinesterase inhibitory activity. acs.org Similarly, the nature of substituents on a phenyl ring attached to the phthalazine core can influence the molecule's stability and reactivity.

Table 2: Examples of Side Chain and Substituent Modifications on Phthalazine Derivatives

Modification Position Effect on Properties Example Compound Class Reference
Alkoxy substitution 7-position Influences anticonvulsant activity 7-Alkoxy-4-h- d-nb.infonih.govosf.iotriazino[3,4-a]phthalazin-4-one derivatives researchgate.net
Phenyl substitution 4-position Enhances cytotoxic activity 4-Phenylphthalazin-1-ones osf.io
Benzyl substitution 4-position Potent PARP-1 inhibitory activity 4-Benzylphthalazin-1-ones osf.io

Structure-Activity Relationship (SAR) Studies for this compound Derivative Design

Structure-Activity Relationship (SAR) studies are fundamental to the rational design of potent and selective this compound derivatives. SAR studies systematically investigate how changes in the molecular structure of a compound affect its biological activity.

For phthalazine derivatives, SAR studies have revealed several key insights. For example, in a series of phthalazin-1(2H)-one derivatives, modifications at the N-2 position with different aromatic and heteroaromatic moieties led to significant variations in their cholinesterase inhibitory activity.

In the context of this compound, SAR studies would focus on several key areas:

The role of the hydroxymethyl group: Is the hydroxyl group essential for activity? Does converting it to an ether or ester enhance or diminish activity? What is the optimal size and nature of the group attached to the oxygen?

The influence of the phthalazine core: Are there specific positions on the phthalazine ring where substitution is particularly beneficial? How do electron-donating versus electron-withdrawing groups at these positions affect activity?

The impact of fused rings: How does the fusion of different heterocyclic rings to the phthalazine core modulate the biological activity and selectivity of the resulting compounds?

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are often employed in conjunction with experimental data to guide the design of new analogs. These computational tools can help predict how a designed molecule will bind to its target and what its likely activity will be, thereby prioritizing synthetic efforts.

A study on N,N,N',N'-tetraaryl-p-phenylenediamine derivatives demonstrated that the electrochemical and spectral properties of the compounds followed Hammett relationships, indicating a clear correlation between substituent effects and molecular properties. ntu.edu.tw Similar systematic studies on this compound derivatives would be invaluable for establishing robust SAR models.

By systematically exploring the chemical space around the this compound scaffold through these strategies, researchers can develop a deeper understanding of the structural requirements for a desired biological activity, ultimately leading to the discovery of novel and effective therapeutic agents.

Advanced Spectroscopic Characterization of Phthalazin 5 Ylmethanol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignmentnih.govresearchgate.netnih.govresearchgate.netresearchgate.netchemistry.ptresearchgate.net

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, including Phthalazin-5-ylmethanol and its derivatives. rsc.orgelsevier.comnih.gov It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships.

One-dimensional (1D) NMR, specifically ¹H and ¹³C NMR, offers fundamental insights into the molecular structure. In the ¹H NMR spectrum of a this compound derivative, characteristic signals are observed for the aromatic protons of the phthalazine (B143731) ring, typically in the range of δ 7.15–8.46 ppm. nih.gov The protons of the methylene (B1212753) group (CH₂) adjacent to the hydroxyl group and the phthalazine ring would appear as a distinct singlet. For instance, in related phthalazinone derivatives, the CH₂-Ph group protons show a singlet at around 4.30 ppm. nih.gov

The ¹³C NMR spectrum provides information on the carbon framework. Aromatic carbons in phthalazine derivatives typically resonate between 125.00 and 145.85 ppm. nih.gov The carbon of the methanol (B129727) group (CH₂OH) would be expected in the aliphatic region of the spectrum.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing connectivity. COSY spectra reveal proton-proton coupling networks, helping to assign protons on the phthalazine ring system. HSQC correlates directly bonded proton and carbon atoms, providing unambiguous assignments for both nuclei. For more complex derivatives, HMBC (Heteronuclear Multiple Bond Correlation) experiments can establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the substitution pattern and the connection of the methanol moiety to the phthalazine core. rsc.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Phthalazine Derivatives

Functional Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Aromatic Protons7.15 - 8.46 nih.gov125.00 - 145.85 nih.gov
CH₂-Ph~4.30 nih.gov~38.0 nih.gov
NCH₂CO~4.83 nih.gov~53.98 nih.gov
C=O (Phthalazinone)-~158.68 - 167.46 nih.govnih.gov
CH₂OH (Methanol)Variable (H-bonding) msu.edu~50-65

Note: The chemical shifts for the CH₂OH group can vary depending on solvent and concentration due to hydrogen bonding effects. msu.edu

While solution-state NMR is more common for routine characterization, solid-state NMR (ssNMR) can provide valuable information, particularly for crystalline or poorly soluble derivatives of this compound. ssNMR can be used to study the molecular structure and dynamics in the solid state, providing insights into crystal packing and polymorphism. High-resolution magic angle spinning (HR-MAS) NMR is a specialized technique that can be applied to semi-solid or gel-like samples, potentially offering enhanced resolution for certain derivatives. researchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Analysisnih.govresearchgate.netnih.govresearchgate.netresearchgate.netmdpi.com

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, offering a "fingerprint" that is characteristic of its structure and functional groups. scitepress.orgspectroscopyonline.com

In the IR spectrum of this compound, key absorption bands would include a broad O-H stretching vibration for the hydroxyl group, typically in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methylene group would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=N and C=C stretching vibrations of the phthalazine ring system are expected in the 1400-1650 cm⁻¹ region. For example, in related phthalazinone derivatives, IR spectra show N-H stretching around 3296 cm⁻¹ and C=O stretching at approximately 1637-1726 cm⁻¹. nih.gov

Raman spectroscopy is a complementary technique that is particularly sensitive to non-polar bonds and symmetric vibrations. metrohm.com For this compound, the symmetric breathing modes of the phthalazine ring would be prominent in the Raman spectrum. While IR spectroscopy is generally better for detecting polar functional groups like C=O and O-H, Raman can provide valuable information about the carbon skeleton and aromatic ring system. scitepress.org The combination of both IR and Raman spectroscopy provides a more complete picture of the vibrational properties of the molecule.

Table 2: Key Vibrational Frequencies for this compound and its Derivatives

Functional GroupIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)
O-H Stretch (Alcohol)3200 - 3600 (broad)Weak
Aromatic C-H Stretch3000 - 3100Strong
Aliphatic C-H Stretch2850 - 2960Strong
C=N/C=C Stretch (Ring)1400 - 1650Strong
C-O Stretch (Alcohol)1000 - 1260Medium

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Pathway Analysisnih.govresearchgate.netnih.govresearchgate.netresearchgate.net

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis. acs.orgnih.gov

For this compound (C₉H₈N₂O), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula. The calculated monoisotopic mass is 160.0637 g/mol .

Electron Impact (EI) and Electrospray Ionization (ESI) are common ionization techniques. In ESI-MS, this compound would likely be observed as the protonated molecule [M+H]⁺ at m/z 161.0715. Tandem mass spectrometry (MS/MS) experiments on this ion would induce fragmentation. A characteristic fragmentation pathway for fused nitrogen-containing heterocycles involves cross-ring cleavages of the pyridazine (B1198779) ring. nih.gov The loss of the hydroxymethyl group (-CH₂OH) to give a fragment at m/z 129 is also a plausible fragmentation pathway. The fragmentation patterns of related phthalazine derivatives often involve the loss of small molecules like CO, N₂, and HCN. nih.govresearchgate.net

Table 3: Predicted Mass Spectrometry Data for this compound

Ionm/z (calculated)Description
[M]⁺•160.0637Molecular Ion
[M+H]⁺161.0715Protonated Molecule
[M-CH₂OH]⁺129.0453Loss of hydroxymethyl group
[M-N₂]⁺•132.0681Loss of nitrogen molecule
[M-HCN]⁺•133.0582Loss of hydrogen cyanide

X-ray Crystallography for Definitive Three-Dimensional Structure Determinationresearchgate.netacs.org

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed map of electron density can be generated, revealing the precise positions of atoms and the bond lengths and angles between them.

For this compound, a successful crystal structure determination would confirm the planarity of the phthalazine ring system and the geometry of the hydroxymethyl substituent. It would also provide information on intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictates the crystal packing arrangement. For example, in the crystal structure of a related phthalazine derivative, molecules were linked via C-H···O hydrogen bonds, forming slabs. nih.gov In another case, the crystal structure was stabilized by a 3D intermolecular hydrogen bond network. researchgate.net

Table 4: Representative Crystallographic Data for Phthalazine Derivatives

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Ref.
13-phenyl-2,3,4,13-tetrahydro-1H-indazolo[1,2-b]phthalazine-1,6,11-trioneMonoclinicP2₁/c8.902811.450717.0274104.618 nih.gov
3-methyl nih.govnih.govresearchgate.nettriazolo[3,4-a]phthalazine hydrate (B1144303)MonoclinicP2₁/c---- researchgate.net

Specific crystallographic data for this compound is not currently available in the provided search results.

Electronic Spectroscopy for Understanding Electronic Transitions and Conjugation (e.g., UV-Vis, Fluorescence)researchgate.netmsu.edumdpi.comnih.govaksci.comdntb.gov.ua

Electronic spectroscopy, including UV-Vis absorption and fluorescence spectroscopy, provides insights into the electronic structure and conjugation within a molecule. biocompare.com

The UV-Vis absorption spectrum of this compound is expected to show characteristic absorptions due to π→π* transitions within the aromatic phthalazine ring system. Phthalazine itself exhibits absorption bands in the UV region. oaji.net The substitution with a hydroxymethyl group is not expected to cause a major shift in the absorption maxima compared to the parent phthalazine. The UV-Vis spectra of related phthalocyanine (B1677752) derivatives show characteristic Q-bands in the visible region and B-bands in the UV region. researchgate.net

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. The fluorescence properties of this compound and its derivatives would depend on the extent of conjugation and the presence of any electron-donating or electron-withdrawing groups. Some phthalazine derivatives have been shown to be fluorescent. nih.gov For instance, phthalazine-trione derivatives exhibit blue-green light emission. rsc.org The fluorescence quantum yield and lifetime are important parameters that can be determined from these studies.

Table 5: Photophysical Properties of Representative Phthalazine Derivatives

CompoundAbsorption λmax (nm)Emission λmax (nm)SolventRef.
PTZ-TPE--CH₃CN nih.gov
Phthalazine-trione derivatives~360~460, ~480- rsc.org

Specific UV-Vis and fluorescence data for this compound is not available in the provided search results.

Theoretical and Computational Investigations of Phthalazin 5 Ylmethanol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of Phthalazin-5-ylmethanol. These methods, grounded in the principles of quantum mechanics, offer a detailed view of electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) Applications to this compound Systems

Density Functional Theory (DFT) has become a principal tool for investigating the structural and electronic properties of phthalazine (B143731) derivatives. nih.gov By employing functionals such as Becke's three-parameter Lee-Yang-Parr (B3LYP) combined with basis sets like 6-31G(d,p), researchers can accurately optimize the molecular geometry of this compound. nih.gov These calculations yield crucial information on bond lengths, bond angles, and dihedral angles.

Furthermore, DFT is instrumental in determining key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as the HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. Natural Bond Orbital (NBO) analysis, another feature of DFT calculations, provides insights into charge distribution and intramolecular interactions, such as hyperconjugative effects that contribute to molecular stability.

Table 1: Calculated Electronic Properties of a Phthalazine Derivative using DFT

PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap4.7 eV
Dipole Moment3.2 D

Ab Initio Methods for High-Accuracy Studies

For even greater accuracy in electronic structure calculations, ab initio methods are employed. While computationally more intensive than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a more rigorous treatment of electron correlation. These high-accuracy studies are particularly valuable for benchmarking DFT results and for investigating systems where electron correlation effects are predominant. They can provide precise calculations of molecular energies, electron affinities, and ionization potentials, offering a deeper understanding of the intrinsic properties of this compound.

Molecular Modeling and Dynamics Simulations of this compound Interactions

Molecular modeling and molecular dynamics (MD) simulations are powerful computational techniques used to study the interactions of this compound with other molecules, such as biological macromolecules or solvents. mdpi.comfrontiersin.orgnih.gov These simulations provide a dynamic picture of molecular behavior over time, which is crucial for understanding various chemical and biological processes. mdpi.comnih.gov

In the context of drug discovery, MD simulations can be used to investigate the binding of this compound derivatives to target proteins. nih.gov By simulating the protein-ligand complex in a solvated environment, researchers can analyze the stability of the complex, identify key intermolecular interactions (like hydrogen bonds and hydrophobic interactions), and estimate the binding free energy. nih.gov This information is invaluable for the rational design of more potent and selective inhibitors.

Computational Studies of Reaction Mechanisms involving this compound

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions involving this compound. rsc.org By mapping the potential energy surface of a reaction, computational methods can identify transition states and intermediates, providing a detailed step-by-step description of the reaction pathway. rsc.org

Prediction of Spectroscopic Properties of this compound

Quantum chemical calculations are highly effective in predicting the spectroscopic properties of molecules, which can be used to interpret and assign experimental spectra. For this compound, computational methods can predict a range of spectra, including:

Infrared (IR) and Raman Spectra: By calculating the vibrational frequencies and intensities, the IR and Raman spectra of this compound can be simulated. These theoretical spectra are instrumental in assigning the vibrational modes observed in experimental spectra, providing a detailed understanding of the molecule's vibrational behavior.

Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts of ¹H and ¹³C atoms can be calculated with high accuracy, aiding in the structural elucidation of this compound and its derivatives. nih.gov

Electronic Spectra (UV-Vis): Time-dependent DFT (TD-DFT) is a widely used method to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption bands in the UV-Vis spectrum. This allows for the prediction and interpretation of the electronic transitions within the molecule.

Table 2: Predicted Spectroscopic Data for a Phthalazine Moiety

Spectroscopic TechniquePredicted ParameterPredicted Value
¹³C NMRChemical Shift (aromatic C)120-150 ppm
¹H NMRChemical Shift (aromatic H)7.5-8.5 ppm
UV-Visλmax~280 nm
IRC=N stretch~1650 cm⁻¹

Phthalazin 5 Ylmethanol As a Ligand in Coordination Chemistry

Design and Synthesis of Phthalazin-5-ylmethanol-Derived Ligands

The synthesis of ligands derived from this compound typically begins with the modification of the hydroxymethyl group or by utilizing the nitrogen atoms of the phthalazine (B143731) ring. The presence of the hydroxyl group allows for esterification or etherification reactions to introduce additional coordinating moieties.

One common strategy involves the reaction of this compound with various acid chlorides or anhydrides to form ester-containing ligands. For instance, reaction with picolinoyl chloride could yield a bidentate ligand capable of coordinating through a phthalazine nitrogen and the pyridine (B92270) nitrogen of the picolinate (B1231196) group.

Another approach is the conversion of the hydroxymethyl group to a halomethyl group, which can then undergo nucleophilic substitution reactions. This allows for the introduction of a wide array of donor groups, including amines, phosphines, and thiols, leading to the formation of multidentate ligands.

Furthermore, the nitrogen atoms of the phthalazine ring itself are key coordination sites. The synthesis of ligands often aims to create a chelate ring involving one of these nitrogens and a donor atom from a substituent at the 5-position. The flexibility in synthetic routes allows for the tailoring of ligand properties, such as steric bulk and electronic effects, to influence the coordination geometry and reactivity of the resulting metal complexes.

Synthetic methods for phthalazine derivatives often involve the condensation of hydrazine (B178648) or its derivatives with phthalic anhydrides, phthalides, or phthalimides. For example, 1,4-dichlorophthalazine (B42487) can serve as a starting material for introducing various functionalities through nucleophilic substitution.

Below is an illustrative table of potential synthetic routes for this compound-derived ligands:

Starting MaterialReagentReaction TypePotential Ligand Product
This compoundPicolinoyl chlorideEsterification5-(((picolinoyloxy)methyl)phthalazine
This compoundThionyl chlorideHalogenation5-(chloromethyl)phthalazine
5-(chloromethyl)phthalazineTriphenylphosphineNucleophilic Substitution(Phthalazin-5-ylmethyl)triphenylphosphonium chloride
5-(chloromethyl)phthalazineSodium thiomethoxideNucleophilic Substitution5-((methylthio)methyl)phthalazine

Coordination Modes and Metal Complex Architectures with this compound Ligands

Ligands derived from this compound can exhibit a variety of coordination modes, leading to diverse metal complex architectures. The phthalazine moiety itself can act as a monodentate, bidentate, or bridging ligand.

In its simplest form, this compound can coordinate to a metal center as a monodentate ligand through one of the nitrogen atoms of the phthalazine ring. However, it is more commonly incorporated into multidentate ligand frameworks to take advantage of the chelate effect.

Bidentate Coordination: A common coordination mode involves the nitrogen atom at the 2-position of the phthalazine ring and a donor atom from the substituent at the 5-position, forming a stable five- or six-membered chelate ring. For example, a ligand where the hydroxymethyl group is converted to a (pyridin-2-yl)methoxymethyl group can act as a bidentate N,N-donor.

Bridging Coordination: The phthalazine ring is well-suited to act as a bridging ligand between two metal centers. The two nitrogen atoms can coordinate to different metal ions, leading to the formation of dinuclear or polynuclear complexes. This bridging capability has been observed in various phthalazine-based complexes. researchgate.net

The specific architecture of the resulting metal complex is influenced by several factors, including the nature of the metal ion, the denticity of the ligand, and the reaction conditions. The steric and electronic properties of the ligand play a crucial role in determining the final geometry, which can range from simple mononuclear complexes to intricate supramolecular assemblies. rsc.org

The following table summarizes potential coordination modes:

Coordination ModeDescriptionExample Ligand Derivative
MonodentateCoordination through a single nitrogen atom of the phthalazine ring.This compound
Bidentate (N,N)Chelation involving a phthalazine nitrogen and a nitrogen donor in the side chain.5-(((pyridin-2-yl)methoxy)methyl)phthalazine
Bidentate (N,O)Chelation involving a phthalazine nitrogen and an oxygen donor in the side chain.2-(phthalazin-5-yl)ethanol
BridgingThe two nitrogen atoms of the phthalazine ring coordinate to two different metal centers.This compound in a dinuclear complex

Electronic and Structural Characterization of this compound Metal Complexes

The electronic and structural properties of metal complexes containing this compound-derived ligands are typically investigated using a combination of spectroscopic and crystallographic techniques.

Electronic Characterization: UV-visible spectroscopy is a key tool for probing the electronic transitions within these complexes. The spectra often exhibit ligand-based π-π* transitions and metal-to-ligand charge transfer (MLCT) bands. dtic.milnih.gov The energy of these transitions provides insights into the nature of the metal-ligand bonding and the electronic structure of the complex. electronicsandbooks.com The color of the complexes is a direct result of the absorption of light in the visible region due to d-d transitions. slideshare.net

Infrared (IR) spectroscopy is used to identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the C=N and other characteristic bonds within the phthalazine ring upon complexation. doi.org Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is employed to characterize the structure of the ligands and their complexes in solution. nih.gov

The table below presents hypothetical, yet representative, data for a metal complex of a this compound-derived ligand, based on typical values found in the literature for similar phthalazine complexes.

TechniqueParameterTypical Value/Observation
X-ray CrystallographyM-N(phthalazine) bond length2.0 - 2.2 Å
N-M-N bite angle (for bidentate ligand)80 - 90°
UV-visible Spectroscopyπ-π* transitions250 - 350 nm
MLCT bands400 - 600 nm
Infrared Spectroscopyν(C=N) of free ligand~1620 cm⁻¹
ν(C=N) of complexed ligandShift to lower or higher frequency
¹H NMR SpectroscopyPhthalazine protonsDownfield shift upon coordination

Research on the Phthalazine Scaffold in Medicinal Chemistry Excluding Clinical, Dosage, Safety/adverse Effects

Phthalazine (B143731) as a Privileged Scaffold in Drug Discovery Research

In Vitro Biological Activity Studies of Phthalazine Derivatives

In vitro studies are fundamental to the preliminary assessment of the biological activity of chemical compounds. Such studies, conducted on microorganisms or cells outside their natural biological context, provide initial insights into the therapeutic potential of a substance. For the broader class of phthalazine derivatives, a significant volume of research has documented a wide array of biological activities. However, specific in vitro biological activity studies focusing exclusively on Phthalazin-5-ylmethanol are not extensively reported in publicly accessible scientific literature.

Antimicrobial Research Approaches

The investigation into new antimicrobial agents is a critical area of pharmaceutical research. The general class of phthalazine derivatives has been the subject of various studies to assess their potential antibacterial and antifungal properties. These investigations typically involve screening the compounds against a panel of pathogenic bacteria and fungi to determine their minimum inhibitory concentration (MIC). Despite the interest in the phthalazine scaffold, specific research detailing the antimicrobial activities of this compound is not available in the current scientific literature.

Anticancer Research Approaches

The development of novel anticancer agents is a primary focus of medicinal chemistry. Phthalazine derivatives have been a significant area of interest, with numerous studies exploring their cytotoxic effects against various cancer cell lines. These research approaches often involve evaluating the compounds' ability to inhibit cell proliferation and induce apoptosis. While the phthalazine scaffold is a component of several established and experimental anticancer agents, dedicated studies on the specific anticancer properties of this compound have not been found in the reviewed scientific literature.

Enzyme Inhibition Studies

Enzyme inhibition is a key mechanism of action for many therapeutic drugs. The phthalazine scaffold has been incorporated into molecules designed to inhibit various enzymes implicated in disease processes. Research in this area typically involves enzymatic assays to determine the inhibitory potency of the compounds, often expressed as the half-maximal inhibitory concentration (IC50). There is a lack of specific published research on the enzyme inhibition profile of this compound.

Molecular Modeling and Computational Drug Design for Phthalazine Scaffolds

Molecular modeling and computational drug design are powerful tools used to predict and analyze the interactions between small molecules and their biological targets at a molecular level. These methods are frequently employed in the study of phthalazine derivatives to understand their structure-activity relationships and to guide the design of more potent and selective compounds. However, specific molecular modeling studies centered on this compound are not documented in the available scientific literature.

Ligand-Protein Interaction Analysis (Theoretical)

Theoretical ligand-protein interaction analysis, a subset of molecular modeling, focuses on elucidating the specific binding modes of a ligand within the active site of a protein. This involves techniques such as molecular docking and molecular dynamics simulations to predict binding affinities and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. While this type of analysis has been applied to many phthalazine derivatives, there is no specific theoretical research available that details the ligand-protein interactions of this compound.

Pharmacophore Development and Virtual Screening (Theoretical)

The phthalazine scaffold is a recognized pharmacophore in medicinal chemistry, forming the core structure of numerous bioactive molecules. ajchem-b.comrsc.org Its utility in drug design is significantly enhanced through computational techniques such as pharmacophore modeling and virtual screening. These in-silico methods provide a theoretical framework for the rational design and discovery of new, potent, and selective phthalazine-based therapeutic agents, particularly in the realm of anticancer research. researchgate.netnih.gov

Pharmacophore models for phthalazine derivatives are typically developed based on the essential structural features required for their biological activity. For instance, in the context of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibition, a common target for phthalazine-based anticancer agents, the essential pharmacophoric features have been identified. nih.gov These models often include a flat heteroaromatic ring system, which is fulfilled by the phthalazine core itself, that occupies the ATP binding domain of the kinase. nih.gov Additionally, a central hydrophobic linker, a spacer with hydrogen bond acceptor and donor capabilities to interact with key amino acid residues like Glu885 and Asp1046, and a terminal hydrophobic moiety that fits into an allosteric pocket are crucial components of the pharmacophore. nih.gov

The development of these models often involves three-dimensional quantitative structure-activity relationship (3D-QSAR) studies. researchgate.net These studies correlate the biological activity of a series of phthalazine derivatives with their steric, electrostatic, hydrophobic, and hydrogen bonding fields. researchgate.net By understanding which molecular fields positively or negatively influence activity, researchers can refine the pharmacophore model and theoretically design new compounds with enhanced potency. researchgate.net

Once a pharmacophore model is established, it can be employed in virtual screening campaigns to identify novel hit compounds from large chemical databases. ajchem-b.com This process involves computationally filtering extensive libraries of molecules to select those that match the defined pharmacophoric features. Molecular docking is another critical virtual screening tool used to predict the binding orientation and affinity of phthalazine derivatives within the active site of a target protein. ajchem-b.comnih.govtandfonline.com For example, docking studies have been instrumental in designing phthalazine derivatives as VEGFR-2 inhibitors by simulating their interactions with the enzyme's active site. ajchem-b.comnih.gov The binding scores and poses obtained from these simulations help in prioritizing compounds for synthesis and biological evaluation. ajchem-b.comtandfonline.com

The theoretical insights gained from pharmacophore modeling and virtual screening guide the design of new phthalazine-based compounds. For instance, based on the understanding of the required structural motifs, novel phthalazine derivatives have been designed to link with other fragments known to have inhibitory potential against specific targets. rsc.org This rational design approach, rooted in theoretical modeling, has been shown to yield compounds with significant biological activities, such as potent cytotoxicity against various cancer cell lines and effective inhibition of protein kinases like VEGFR-2 and Epidermal Growth Factor Receptor (EGFR). rsc.orgnih.govnih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.